Mercury(1+);nitric acid;dihydrate

描述

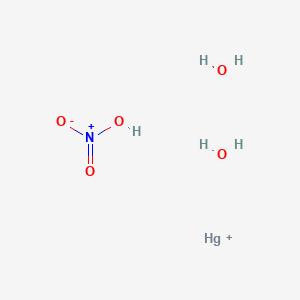

Mercury(I) nitrate dihydrate (CAS 7782-86-7), also known as mercurous nitrate dihydrate, is a mercury(I) compound with the molecular formula Hg₂(NO₃)₂·2H₂O. This compound consists of the dimeric mercurous ion (Hg₂²⁺), two nitrate anions, and two water molecules of crystallization. It is a white crystalline solid, sparingly soluble in cold water but decomposes in hot water or under acidic conditions .

属性

IUPAC Name |

mercury(1+);nitric acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Hg.HNO3.2H2O/c;2-1(3)4;;/h;(H,2,3,4);2*1H2/q+1;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJKBHHZLGNEESF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)(O)[O-].O.O.[Hg+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H5HgNO5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30163975 | |

| Record name | Mercurous nitrate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14836-60-3 | |

| Record name | Mercurous nitrate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Reaction of Elemental Mercury with Dilute Nitric Acid

The most common and historically established method for preparing mercury(I) nitrate dihydrate involves the reaction of elemental mercury with dilute nitric acid. This method exploits the controlled oxidation of mercury metal to the mercury(I) oxidation state:

Reaction:

$$

2 \text{Hg (l)} + 2 \text{HNO}3 (\text{dilute}) \rightarrow \text{Hg}2(\text{NO}3)2 + \text{H}_2 \uparrow

$$-

- Use of dilute nitric acid is critical; concentrated nitric acid tends to oxidize mercury fully to mercury(II) nitrate instead.

- The reaction is typically conducted under controlled temperature and stirring to ensure uniform conversion.

- The product precipitates or crystallizes as the dihydrate form upon cooling or evaporation.

Comproportionation Reaction

Another method involves the comproportionation between mercury(II) nitrate and elemental mercury:

Reaction:

$$

\text{Hg(NO}3)2 + \text{Hg} \rightleftharpoons \text{Hg}2(\text{NO}3)_2

$$

Crystallization and Hydration

- The mercury(I) nitrate formed is isolated as the dihydrate by crystallization from aqueous solution.

- Controlled evaporation or cooling of the reaction mixture promotes the formation of the crystalline dihydrate form, which contains two water molecules per formula unit.

Reaction Conditions and Considerations

| Parameter | Details |

|---|---|

| Acid Concentration | Dilute nitric acid (typically < 10%) |

| Temperature | Ambient to slightly elevated (20–40 °C) |

| Light Exposure | Avoided due to light sensitivity |

| Solvent | Water (aqueous medium) |

| Reaction Time | Several hours to ensure complete reaction |

| Product Isolation | Crystallization by cooling or evaporation |

Chemical Behavior During Preparation

- Mercury(I) nitrate is a reducing agent and can be oxidized upon exposure to air, thus preparations are often done under inert atmosphere or with minimal air exposure.

The compound undergoes disproportionation if heated or exposed to light, decomposing into elemental mercury and mercury(II) nitrate:

$$

\text{Hg}2(\text{NO}3)2 \rightarrow \text{Hg} + \text{Hg(NO}3)_2

$$This reaction is reversible in the presence of nitric acid, which can redissolve the basic salts formed.

Purity and Quality Control

Commercial preparations of mercury(I) nitrate dihydrate typically conform to ACS reagent grade specifications, with strict limits on impurities:

| Specification Parameter | Typical Limits |

|---|---|

| Assay (Purity) | ≥ 97.0 – 98.0 % |

| Chloride (Cl) | ≤ 0.005 % |

| Sulfate (SO₄) | ≤ 0.005 % |

| Iron (Fe) | ≤ 0.001 % |

| Mercuric Mercury (Hg²⁺) | ≤ 0.5 % |

| Insoluble Matter | ≤ 0.005 % (in dilute HNO₃) |

| Residue After Reduction | ≤ 0.01 % |

These parameters ensure the compound’s suitability for sensitive chemical applications.

Summary Table of Preparation Methods

| Method | Reactants | Conditions | Notes |

|---|---|---|---|

| Direct reaction | Elemental mercury + dilute HNO₃ | Ambient temperature, aqueous | Most common, yields dihydrate form |

| Comproportionation | Hg(NO₃)₂ + Hg | Controlled stoichiometry | Converts Hg(II) nitrate to Hg(I) nitrate |

| Crystallization | From aqueous solution | Cooling or evaporation | Produces dihydrate crystals |

Research Findings and Applications

- Mercury(I) nitrate dihydrate is used as a precursor for other mercury(I) compounds and in synthetic organic chemistry, including as a mild oxidizing or reducing agent.

- Its preparation via dilute nitric acid allows selective formation of the mercury(I) state, avoiding over-oxidation to mercury(II) nitrate, which is crucial for maintaining the desired chemical properties.

- Solid-state reactions involving mercury(I) nitrate dihydrate have been explored for organic transformations, though mercury(II) nitrate trihydrate is generally more reactive.

化学反应分析

Types of Reactions

Mercury(I) nitrate dihydrate undergoes several types of chemical reactions, including:

Oxidation: Mercury(I) nitrate can be oxidized to mercury(II) nitrate upon exposure to air.

Reduction: It acts as a reducing agent and can be oxidized upon contact with air.

Disproportionation: When heated or exposed to light, mercury(I) nitrate undergoes disproportionation to form elemental mercury and mercury(II) nitrate.

Common Reagents and Conditions

Oxidation: Exposure to air or other oxidizing agents.

Reduction: Contact with reducing agents or exposure to light.

Disproportionation: Heating or exposure to light.

Major Products Formed

Oxidation: Mercury(II) nitrate.

Reduction: Elemental mercury.

Disproportionation: Elemental mercury and mercury(II) nitrate.

科学研究应用

Mercury(I) nitrate dihydrate is used in various scientific research applications, including:

Chemistry: As a precursor for synthesizing other mercury(I) compounds and as a reducing agent.

Biology: In studies involving mercury’s effects on biological systems.

Medicine: Historically used in medicinal preparations, though its use has declined due to toxicity concerns.

Industry: Involved in the preparation of mercury(II) nitrate and other mercury compounds

作用机制

Mercury(I) nitrate dihydrate exerts its effects primarily through its ability to act as a reducing agent. It can donate electrons to other substances, thereby undergoing oxidation itself. The compound’s molecular targets and pathways involve interactions with various biological molecules, leading to its toxic effects. The exact mechanism of action at the molecular level involves complex interactions with cellular components, leading to disruption of normal cellular functions .

相似化合物的比较

Comparison with Similar Mercury Nitrates

Mercury(II) Nitrate Monohydrate

Molecular Formula: Hg(NO₃)₂·H₂O CAS Number: 7783-34-8 Molecular Weight: 342.62 g/mol .

Key Differences:

Structural Notes:

- Mercury(II) nitrate monohydrate contains a single Hg²⁺ ion per formula unit, contrasting with the dimeric Hg₂²⁺ structure of Mercury(I) nitrate .

Mercury(II) Nitrate Hemihydrate

Molecular Formula: Hg(NO₃)₂·0.5H₂O CAS Number: 10045-94-0 (anhydrous form) Molecular Weight: 324.60 g/mol (anhydrous) .

Key Differences:

Research Findings and Data Tables

常见问题

Q. What are the optimal conditions for synthesizing mercury(I) nitrate dihydrate, and how can purity be verified?

Answer:

- Synthesis : React elemental mercury with dilute nitric acid (1:5 ratio) under controlled conditions. Avoid concentrated nitric acid to prevent oxidation to Hg(II) . Use a fume hood and maintain temperatures below 40°C to minimize disproportionation .

- Purity Verification :

- Gravimetric Analysis : Precipitate Hg(I) as Hg₂Cl₂ (calomel) and compare with theoretical yields .

- X-ray Diffraction (XRD) : Confirm crystal structure using reference patterns for Hg₂(NO₃)₂·2H₂O .

- Titration : Use EDTA disodium salt dihydrate (CRM-certified) for complexometric titration, ensuring <1% uncertainty .

Q. Which spectroscopic or electrochemical methods are most effective for detecting mercury(I) in nitric acid solutions?

Answer:

- UV-Vis Spectroscopy : Functionalize silver nanoparticles (AgNPs) with Hg(I). At 1:20 Hg:AgNP ratio, linear detection ranges from 0–30 ppb (R² = 0.98) .

- Electrochemical Sensors : Graphitic carbon nitride/manganese oxide microspheres achieve ultra-sensitive detection (LOD: 0.02 ppb) in environmental samples .

- Key Considerations : Hg(I) may oxidize to Hg(II) during analysis; use stabilizing agents like sodium tartrate .

Q. What are the critical safety considerations when handling mercury(I) nitrate dihydrate?

Answer:

Q. What are the standard methods for preparing nitric acid solutions for Hg(I) nitrate synthesis?

Answer:

- 0.1 M HNO₃ : Dilute 6.4 mL concentrated HNO₃ to 1 L with ultrapure water (18 MΩ·cm resistivity) .

- 2 M HNO₃ : Used in Mercury Purification Cells (MPC) to dissolve Hg(0) and form Hg₂(NO₃)₂·2H₂O .

- Purification : Sub-boiling distillation removes oxides, ensuring colorless HNO₃ for reagent-grade synthesis .

Advanced Research Questions

Q. How does nitric acid concentration influence the stability of mercury(I) nitrate dihydrate?

Answer:

Q. How should researchers address titration discrepancies caused by Hg(I) disproportionation?

Answer:

Q. How does the dihydrate form influence reactivity compared to anhydrous Hg(I) nitrate?

Answer:

- Hygroscopicity : The dihydrate absorbs moisture, requiring desiccated storage. Anhydrous forms react violently with H₂O, releasing HNO₃ .

- Synthesis Conditions : Dihydrate forms preferentially in 2 M HNO₃ with water washing .

- Reactivity : Anhydrous Hg₂(NO₃)₂ is more reactive in organic syntheses but prone to decomposition .

Q. What pitfalls exist in distinguishing Hg(I) and Hg(II) in environmental samples?

Answer:

- Redox Interference : Hg(I) oxidizes to Hg(II) during sample digestion. Use cold-vapor atomic fluorescence (CVAFS) with SnCl₂ reduction to isolate Hg(0) .

- Speciation Analysis : Employ HPLC-ICP-MS with cysteine-modified columns to separate Hg(I) and Hg(II) .

- Validation : Spike samples with isotopically labeled Hg(I) (e.g., ²⁰²Hg) to track recovery rates .

Q. How can gravimetric analysis differentiate Hg(I) from Hg(II) species?

Answer:

- Selective Precipitation : Hg(I) forms white Hg₂Cl₂ with NaCl, while Hg(II) yields yellow HgO .

- Error Sources : Co-precipitation of Hg(II) with Hg(I). Counteract by pre-treating samples with NH₄OH to dissolve Hg(II) oxides .

- Gravimetric-Volumetric Hybrid : Combine precipitation with iodometric titration for cross-verification .

Q. What advanced techniques characterize Hg(I) nitrate dihydrate’s crystal structure?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。